molecular formula C16H12FN3O6S B2941722 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide CAS No. 899996-80-6

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide

Cat. No.: B2941722
CAS No.: 899996-80-6
M. Wt: 393.35
InChI Key: UTTCWAUJIGCBTK-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide is an organic compound known for its intriguing chemical properties and potential applications in various scientific fields. This compound features a complex molecular structure, contributing to its unique reactivity and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide can be achieved through several synthetic routes. A common method involves the nucleophilic substitution reaction where the parent benzo[d]isothiazol-3-one undergoes an introduction of a dioxido functional group. Subsequent steps often include amide formation with 4-fluoro-3-nitroaniline under specific conditions like solvent choice (e.g., dimethylformamide) and temperature control.

Industrial Production Methods

Industrial synthesis of this compound may leverage continuous flow reactors to enhance reaction efficiency and yield. Automation in industrial setups ensures consistency in compound production by maintaining stringent control over reaction conditions such as temperature, pressure, and reactant concentration.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide is prone to diverse chemical reactions:

  • Oxidation: The compound undergoes oxidation reactions leading to the formation of highly reactive intermediates.

  • Reduction: Reduction of the nitro group can yield amines, significantly altering the compound's reactivity.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the amide group.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate or sodium dichromate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reductions. Reaction conditions often involve organic solvents, temperature control, and inert atmospheres.

Major Products Formed

Major products depend on the type of reaction. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amino derivatives. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a precursor for synthesizing more complex molecules. Its unique structure offers insights into reaction mechanisms and molecular interactions.

Biology

Biologically, this compound might interact with specific enzymes or proteins, potentially influencing biochemical pathways. It can be used in studies exploring enzyme inhibition or protein binding.

Medicine

In medicinal research, the compound's derivatives are investigated for their pharmacological properties. These studies aim to develop new therapeutic agents targeting specific diseases.

Industry

Industrial applications include the use of the compound as an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals. Its stability and reactivity make it valuable in manufacturing processes.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites, inhibiting or modulating biological activity. Pathways influenced by these interactions include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-chloro-3-nitrophenyl)propanamide

  • 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-aminophenyl)propanamide

Uniqueness

What sets 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide apart is its specific combination of functional groups, which imparts unique reactivity and binding affinity. The presence of both dioxido and nitro groups offers a wide range of chemical and biological activities not commonly found in similar compounds.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O6S/c1-9(15(21)18-10-6-7-12(17)13(8-10)20(23)24)19-16(22)11-4-2-3-5-14(11)27(19,25)26/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCWAUJIGCBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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